![molecular formula C11H13BNO5- B13903875 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of 3-nitrobenzaldehyde with 4-methyl-1,2,3-triazole in the presence of a boron-containing reagent. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol and a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions with other cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
Major products formed from these reactions include amine derivatives, substituted bicyclic compounds, and various cycloadducts.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bicyclic structure also allows for specific binding interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octane: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Methyl-1-(4-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octane: Similar structure but with the nitro group in a different position, affecting its chemical properties and biological activity.
Uniqueness
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H13BNO5- |
|---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
4-methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H13BNO5/c1-11-6-16-12(17-7-11,18-8-11)9-3-2-4-10(5-9)13(14)15/h2-5H,6-8H2,1H3/q-1 |
InChI-Schlüssel |
VPJMLWIOSJSROE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


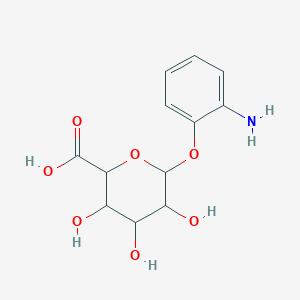

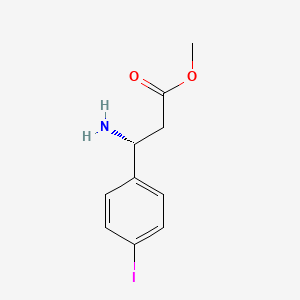

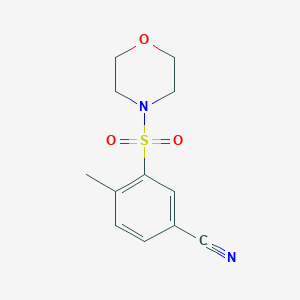


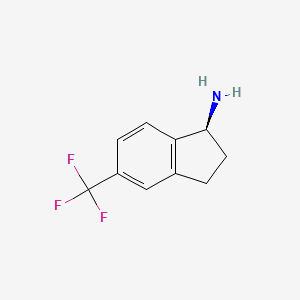
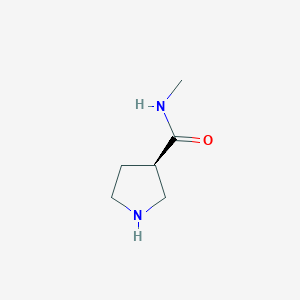
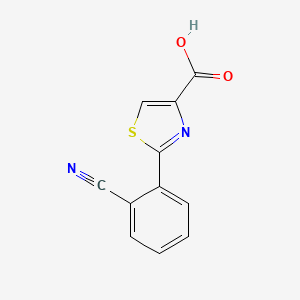

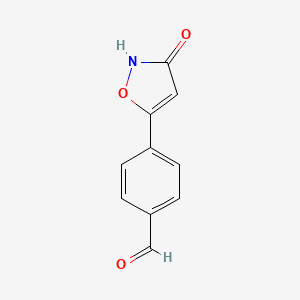
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)
